Nosiheptide precursor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
CTTCECCCSCS |
Origin of Product |
United States |
Ribosomally Synthesized and Post Translationally Modified Peptides Ripps As Natural Product Precursors
Overview of RiPPs: Biosynthetic Paradigm and Structural Diversity
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a vast and diverse class of natural products. wikipedia.orgnih.gov Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which typically consists of a leader peptide at the N-terminus and a core peptide at the C-terminus. wikipedia.orgmdpi.com This precursor peptide, usually between 20 and 110 amino acids long, undergoes a series of enzymatic modifications. wikipedia.orgresearchgate.net
The leader peptide plays a crucial role in this process, acting as a recognition signal for the modifying enzymes and guiding them to the core peptide. researchgate.netnih.gov These post-translational modifications (PTMs) are extensive and varied, including cyclization, dehydration, and the formation of heterocyclic rings, which introduce significant structural complexity to the final molecule. wikipedia.org Following these modifications, the leader peptide is cleaved off, resulting in the mature, bioactive RiPP. wikipedia.org This biosynthetic strategy allows for the creation of a wide array of chemical structures and biological activities. wikipedia.orgnih.gov
Thiopeptides as a Prominent RiPP Family: Origin and Characteristics
Thiopeptides, also known as thiazolyl peptides, are a significant family of sulfur-rich RiPPs produced by bacteria. mdpi.comrsc.org A defining feature of thiopeptides is their complex macrocyclic structure, which is built around a central nitrogen-containing six-membered ring, typically a pyridine (B92270), piperidine, or a related heterocycle. mdpi.comnih.govnih.gov This core is extensively decorated with multiple thiazole (B1198619) rings, dehydroamino acids, and other unique chemical moieties. nih.govnih.gov
The biosynthesis of thiopeptides follows the general RiPP paradigm. nih.gov It starts with a ribosomally produced precursor peptide that has a C-terminal structural peptide, which contains the amino acids that will form the thiopeptide, and an N-terminal leader peptide that is removed during maturation. mdpi.com The structural complexity of thiopeptides poses a significant challenge for chemical synthesis. nih.gov
Thiopeptides are classified into different series (a-e) based on the oxidation state of their central six-membered nitrogenous ring. nih.govnih.gov Nosiheptide (B1679978) is categorized as a series 'e' thiopeptide. nih.govwikipedia.org
Nosiheptide Precursor within the Thiopeptide Biosynthesis Landscape
The biosynthesis of nosiheptide, a prominent thiopeptide, originates from a 50-amino-acid precursor peptide named NosM. wikipedia.orgnih.gov This precursor is encoded by the nosM gene within the nosiheptide biosynthetic gene cluster in the bacterium Streptomyces actuosus. nih.govrsc.org The NosM peptide is composed of a 37-amino-acid N-terminal leader peptide and a 13-amino-acid C-terminal core peptide (also referred to as the structural peptide). wikipedia.orgnih.gov
The core peptide sequence, SCTTCECCCSCSS, provides the backbone for the mature nosiheptide molecule. wikipedia.org This sequence is rich in cysteine and serine/threonine residues, which are essential for the extensive post-translational modifications that follow. nih.govplos.org These modifications include the formation of five thiazole rings from cysteine residues and the creation of dehydroamino acids from serine and threonine. wikipedia.org A unique feature of nosiheptide biosynthesis is the incorporation of a 3-methyl-2-indolic acid (MIA) moiety, which forms a distinctive indole (B1671886) side ring. nih.govacs.org
The leader peptide of NosM is crucial for guiding the intricate series of enzymatic reactions that transform the linear core peptide into the complex, bicyclic structure of nosiheptide. researchgate.netacs.org The entire process is orchestrated by a suite of enzymes encoded by the nos gene cluster. nih.govacs.org
Table 1: this compound Peptide (NosM)
| Component | Length (Amino Acids) | Sequence/Function |
| Leader Peptide | 37 | Guides post-translational modifications. researchgate.net |
| Core Peptide | 13 | SCTTCECCCSCSS; Forms the structural backbone of nosiheptide. wikipedia.org |
| Total Length | 50 |
Data sourced from multiple scientific publications. wikipedia.orgnih.gov
For a long time, the biosynthetic pathway of thiopeptides remained elusive. mdpi.com Early studies involving isotopic labeling provided initial clues but could not fully unravel the complex assembly process. mdpi.com A significant breakthrough came with the advent of genome sequencing, which revealed that thiopeptides are not synthesized by nonribosomal peptide synthetases (NRPSs), as was initially thought for many complex peptides, but are instead of ribosomal origin. mdpi.comnih.gov
The discovery and characterization of the biosynthetic gene clusters for thiopeptides like thiostrepton (B1681307), siomycin (B576535) A, and subsequently nosiheptide in the late 2000s were pivotal. nih.govnih.govnih.gov These studies unveiled the common paradigm of a ribosomally synthesized precursor peptide undergoing extensive post-translational modifications. nih.govnih.gov The identification of the nos gene cluster in Streptomyces actuosus provided a model system for understanding the biosynthesis of 'e' series thiopeptides. nih.govnih.gov Subsequent research has focused on elucidating the specific functions of the various enzymes involved in the modification cascade, including the unique steps leading to the formation of nosiheptide's characteristic indole side ring. nih.govacs.org This has led to a deeper understanding of how nature constructs such intricate molecular architectures. rsc.org
Nosiheptide Precursor Peptide Nosm : Genetic Encoding and Structural Architecture
Identification and Characterization of the nosM Gene
The gene responsible for encoding the nosiheptide (B1679978) precursor peptide is nosM, which was identified within the nosiheptide biosynthetic gene cluster in Streptomyces actuosus ATCC 25421. nih.govnih.gov The discovery and characterization of the nos gene cluster, including nosM, were pivotal in confirming the ribosomal origin of nosiheptide. nih.gov Inactivation of the nosM gene in S. actuosus resulted in the complete abolishment of nosiheptide production, providing definitive evidence of its essential role as the precursor peptide. nih.gov The gene cluster is comprised of 16 genes, labeled nosA through nosP, which orchestrate the complex series of modifications required to produce the final natural product. acs.org
Precursor Peptide Primary Structure: Amino Acid Composition and Length
The NosM precursor peptide is a 50-amino acid polypeptide. nih.govacs.orguniprot.org Its structure is bipartite, consisting of an N-terminal leader peptide (LP) and a C-terminal core peptide (CP). nih.govnih.gov This architectural arrangement is a common feature among ribosomally synthesized and post-translationally modified peptides (RiPPs).
N-terminal Leader Peptide (LP) Region
The N-terminal leader peptide of NosM is 37 amino acids in length. nih.govnih.govacs.org It is characterized by a high content of acidic amino acids, a feature observed in the leader peptides of other thiopeptide precursors. nih.gov The specific amino acid sequence of the NosM leader peptide is: MDAAHLSDLDIDALEISEFLDESRLEDSEVVAKVMSA . avivasysbio.com
C-terminal Core Peptide (CP) Region
The C-terminal core peptide, which is the structural backbone of the mature nosiheptide, is composed of 13 amino acids. nih.govnih.govacs.org This region is rich in cysteine, serine, and threonine residues, which are the sites of the extensive post-translational modifications that define the thiopeptide class of antibiotics. nih.gov The amino acid sequence of the NosM core peptide is: SCTTCECCCSCSS . acs.org
| Peptide Region | Length (Amino Acids) | Amino Acid Sequence |
|---|---|---|
| N-terminal Leader Peptide (LP) | 37 | MDAAHLSDLDIDALEISEFLDESRLEDSEVVAKVMSA |
| C-terminal Core Peptide (CP) | 13 | SCTTCECCCSCSS |
| Total Precursor Peptide | 50 | MDAAHLSDLDIDALEISEFLDESRLEDSEVVAKVMSASCTTCECCCSCSS |
Functional Significance of the Leader Peptide in Nosiheptide Biosynthesis
The leader peptide of NosM is not merely a passive component that is cleaved off during maturation. Instead, it plays a crucial and active role in the biosynthesis of nosiheptide, primarily by guiding the post-translational modification machinery to the core peptide.
Role in Enzymatic Recognition and Binding
The leader peptide serves as a recognition motif for the binding of various modification enzymes involved in nosiheptide biosynthesis. nih.govacs.org This ensures the specific and efficient processing of the core peptide. Mutagenesis studies have highlighted the importance of specific regions within the leader peptide for this recognition process. For instance, a conserved motif known as the "LEIS box" within the leader peptide has been shown to be vital for nosiheptide biosynthesis, likely by facilitating the interaction between the precursor peptide and modification enzymes.
Influence on Post-Translational Modification Efficiency
| Element | Location/Description | Functional Significance |
|---|---|---|
| Conserved "LEIS box" motif | Within the leader peptide sequence | Essential for nosiheptide biosynthesis; likely involved in binding to modification enzymes. |
| N-terminal 12 amino acid residues | The first 12 amino acids of the leader peptide | Crucial for the efficiency of nosiheptide production; single-site mutations can significantly alter yield. |
| Native Peptide Length | The full 37-amino acid length | Indispensable for optimal biosynthesis. |
3 Mutagenesis Studies of Leader Peptide Elements
The precursor peptide of nosiheptide, NosM, consists of a 37-amino-acid leader peptide and a 13-amino-acid core peptide. nih.govscispace.comnih.gov The leader peptide is crucial for guiding the complex series of post-translational modifications (PTMs) that convert the core peptide into the mature antibiotic. mdpi.commdpi.com Mutagenesis studies, where specific amino acids in the leader peptide are systematically altered, have been essential for identifying the key elements that influence nosiheptide biosynthesis. nih.govnih.gov These studies provide insights into how the leader peptide interacts with the biosynthetic enzymes and directs the modification process. nih.govmdpi.com
1 Impact of N- and C-terminal Motifs
The N-terminal and C-terminal regions of the NosM leader peptide contain specific motifs that are critical for the production of nosiheptide. nih.govnih.gov
The N-terminal region contains highly conserved residues that are indispensable for biosynthesis. nih.govresearchgate.net One such conserved region is the "LEIS box." nih.gov Mutagenesis of these conserved sequences has been shown to be detrimental to nosiheptide production, suggesting they are vital for the initial interaction between the precursor peptide and the modification enzymes. nih.gov Specifically, the first 12 amino acids at the N-terminus are considered essential. nih.govscience.gov Alanine-scanning mutagenesis, where individual residues are replaced by alanine, has confirmed the importance of this region. researchgate.net
The C-terminal motif of the leader peptide, while not as conserved across all thiopeptides, also has a significant effect on nosiheptide production. nih.govscience.gov This region is recognized by proteases that cleave the leader peptide after the core peptide has been fully modified. Research on a C-terminal "SA motif" (Serine-Alanine) has shown its importance. researchgate.net Altering these residues can impact the efficiency of leader peptide removal, which is a crucial final step in maturation. researchgate.netnih.gov
Below is a table summarizing the effects of mutations in the N-terminal conserved motifs on nosiheptide production.
| Original Motif/Residue | Mutation | Relative Nosiheptide Yield (%) | Reference |
| L-32 (in LxxLxxD motif) | L32A | ~20% | researchgate.net |
| D-29 (in LxxLxxD motif) | D29A | ~40% | researchgate.net |
| L-25 (in LEIS box) | L25A | ~15% | researchgate.net |
| E-24 (in LEIS box) | E24A | ~50% | researchgate.net |
| I-23 (in LEIS box) | I23A | ~35% | researchgate.net |
| S-22 (in LEIS box) | S22A | ~60% | researchgate.net |
2 Effects of Peptide Length and Specific Site Mutations
Peptide Length: The native length of the NosM leader peptide (37 amino acids) is indispensable for efficient production. nih.govnih.gov Studies involving truncations (deletions) from the N-terminus of the leader peptide have demonstrated a drastic reduction or complete abolishment of nosiheptide yield. researchgate.net For instance, deleting even a small number of amino acids from the N-terminus can severely disrupt the biosynthetic process. nih.govresearchgate.net This suggests that the specific length and, consequently, the three-dimensional structure of the leader peptide are necessary to correctly position the core peptide for the series of enzymatic modifications. mdpi.com Conversely, experiments involving the duplication of the leader sequence did not lead to a favorable increase in production, indicating that simply increasing the recognition elements is not sufficient to enhance biosynthesis. nih.gov
The following table summarizes the impact of leader peptide length modifications on nosiheptide production.
| Modification | Description | Relative Nosiheptide Yield (%) | Reference |
| ΔN6 | Deletion of the first 6 N-terminal amino acids | ~0% | researchgate.net |
| ΔN13 | Deletion of the first 13 N-terminal amino acids | ~0% | researchgate.net |
| ΔC5 | Deletion of the last 5 C-terminal amino acids | ~40% | researchgate.net |
| ΔC10 | Deletion of the last 10 C-terminal amino acids | ~10% | researchgate.net |
| Leader Duplication | Tandem duplication of the entire leader peptide | ~80% | nih.govresearchgate.net |
The Nosiheptide Biosynthetic Gene Cluster Nos Cluster : Organization and Genetic Components
Genomic Localization and Structural Annotation of the nos Cluster
The nos biosynthetic gene cluster is located on the circular chromosome of Streptomyces actuosus ATCC 25421. nih.gov The complete genome of this strain has been sequenced, revealing a chromosome of 8,145,579 base pairs with a high GC content of 72.53%. nih.gov The nos cluster itself is a significant genetic locus, and its direct insertion into a region encoding ribosomal proteins is a noteworthy feature. nih.gov This proximity to ribosomal protein genes is interesting given that nosiheptide's mode of action involves inhibiting protein synthesis by binding to the 23S ribosomal RNA. nih.gov
Bioinformatic analysis of the S. actuosus genome has identified the nos cluster as one of 49 putative secondary metabolite biosynthetic gene clusters. nih.gov The cluster comprises 16 genes, designated nosA through nosP. acs.org These genes collectively encode the enzymatic machinery required for the synthesis of the nosiheptide (B1679978) precursor and its subsequent modifications.
Identification and Functional Assignment of Biosynthetic Genes (nosA-nosP)
The 16 genes within the nos cluster each play a specific role in the multi-step biosynthesis of nosiheptide. Their functions have been deduced through sequence homology to other known biosynthetic genes and confirmed by genetic and biochemical studies. nih.govacs.org
The core of the biosynthetic machinery is responsible for the formation of the characteristic thiopeptide framework. This involves the ribosomal synthesis of a precursor peptide, encoded by the nosM gene. acs.org The nosM gene product is a 50-amino acid peptide, consisting of a 37-amino acid leader peptide and a 13-amino acid structural peptide (SCTTCECCCSCSS). nih.govacs.org The leader peptide is crucial for guiding the subsequent post-translational modifications. acs.org A suite of enzymes, including cyclodehydratases (NosG), dehydrogenases (NosF), and dehydratases (NosE and NosD), are responsible for the extensive modifications of this precursor peptide, leading to the formation of thiazole (B1198619) rings and dehydroamino acids that are hallmarks of thiopeptides. nih.govacs.org
Another key set of genes, nosI, nosJ, nosK, nosL, and nosN, are involved in the biosynthesis and attachment of the unique 3,4-dimethylindolic acid (DMIA) moiety. acs.org This side ring system is a distinguishing feature of nosiheptide and is crucial for its biological activity. acs.org The process begins with NosL, a radical S-adenosylmethionine (SAM) enzyme, which processes tryptophan to form 3-methyl-2-indolic acid (MIA). acs.org NosI then activates MIA, which is subsequently transferred to the acyl carrier protein NosJ. acs.orgnih.gov NosK, a hydrolase-like enzyme, then facilitates the transfer of the MIA group. acs.orgresearchgate.net Finally, NosN methylates the MIA moiety to produce the DMIA group. acs.org
The final tailoring steps are carried out by the products of the nosA, nosB, and nosC genes. nih.govacs.org NosB and NosC are cytochrome P450 hydroxylases that add hydroxyl groups to a glutamate (B1630785) residue and the central pyridine (B92270) ring, respectively. nih.govacs.org NosA is believed to catalyze the final step, forming the C-terminal amide. nih.govacs.org
The functions of the identified genes in the nosiheptide biosynthetic gene cluster are summarized in the table below.
| Gene | Proposed Function nih.govacs.org |
| nosA | Catalyzes the formation of the C-terminal amide. |
| nosB | P450 hydroxylase; hydroxylates the glutamate residue. |
| nosC | P450 hydroxylase; hydroxylates the central pyridine ring. |
| nosD | Dehydratase. |
| nosE | Dehydratase. |
| nosF | Dehydrogenase. |
| nosG | Cyclodehydratase. |
| nosH | Protein of unknown function, similar to TsrN. |
| nosI | AMP-dependent acyl-CoA synthetase; activates 3-methylindolic acid (MIA). |
| nosJ | Acyl carrier protein; delivers MIA. |
| nosK | Hydrolase-like enzyme; transfers the MIA group. |
| nosL | Radical SAM enzyme; synthesizes MIA from tryptophan. |
| nosM | Encodes the precursor peptide. |
| nosN | Methyltransferase; methylates the MIA moiety to form DMIA. |
| nosO | Involved in pyridine ring formation. |
| nosP | Pathway-specific transcriptional regulator. |
Transcriptional Organization of the nos Cluster: Operons and Gene Expression
The expression of the nos gene cluster is tightly regulated to ensure the efficient production of nosiheptide. The genes within the cluster are organized into distinct transcriptional units, or operons. researchgate.net Research has shown that the structural genes of the nos cluster are organized into two divergently transcribed operons. researchgate.net
A single pathway-specific regulatory gene, nosP, has been identified within the cluster. nih.gov NosP acts as a positive regulator, meaning it is essential for activating the transcription of the other nos genes. nih.govresearchgate.net Inactivation of nosP completely abolishes nosiheptide production, confirming its critical role in controlling the biosynthetic pathway. nih.gov NosP belongs to the Streptomyces antibiotic regulatory protein (SARP) family and functions by binding to the intergenic region between the two divergent operons, thereby activating their transcription. researchgate.net
Furthermore, studies have identified other regulatory elements. For instance, a gene designated nshA, located upstream of the nosiheptide resistance gene (nshR), is also implicated in the regulation of nosiheptide biosynthesis. oup.com Interruption of nshA affects nosiheptide production, suggesting a complex regulatory network. oup.com The expression of these regulatory and resistance genes is controlled by multiple promoters, indicating a highly regulated and differential expression pattern. oup.com This intricate transcriptional organization ensures that the production of nosiheptide is a coordinated and controlled process.
Enzymatic Post Translational Modifications Ptms of the Nosiheptide Precursor
Core Thiopeptide Framework Formation: Conserved Post-Translational Modifications (PTMs)
The biosynthesis of nosiheptide (B1679978) originates from a ribosomally synthesized precursor peptide, NosM, which undergoes extensive post-translational modifications (PTMs) to form the mature, biologically active antibiotic. nih.govwikipedia.org The initial stages of this transformation involve a series of conserved enzymatic reactions that construct the characteristic core thiopeptide framework. nih.gov These modifications, central to all thiopeptide antibiotics, include the formation of multiple thiazole (B1198619) rings and the generation of dehydroamino acid residues. These steps are catalyzed by a dedicated suite of enzymes encoded within the nos gene cluster. nih.govacs.org
Dehydroamino Acid Residue Generation
In addition to thiazoles, the core structure of nosiheptide is characterized by the presence of dehydroamino acid residues. These unsaturated amino acids, such as dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), are derived from serine and threonine residues, respectively, through an enzymatic dehydration reaction that eliminates a molecule of water. nih.govnih.gov These modifications contribute to the unique conformation and biological activity of the final thiopeptide.
The formation of dehydroamino acids from serine and threonine residues is a common feature in the biosynthesis of many ribosomally synthesized and post-translationally modified peptides (RiPPs), including thiopeptides and lantibiotics. nih.govresearchgate.net The general mechanism involves the enzymatic elimination of water from the side chains of serine and threonine. nih.gov In some biosynthetic pathways, this process is known to proceed via phosphorylation of the serine/threonine hydroxyl group by ATP, followed by the elimination of the resulting phosphate (B84403) group to form the double bond. mdpi.comnih.gov In the nosiheptide biosynthetic pathway, the dehydration of five serine and threonine residues is catalyzed by a pair of dehydratases, NosD and NosE, which are believed to work sequentially. acs.orgacs.orgnih.gov
Table 2: Enzymes Involved in Dehydroamino Acid Generation
| Enzyme | Gene(s) | Function | Substrate(s) | Product(s) |
|---|
Catalysis by NosD and NosE (Dehydratase Pair)
Central to the formation of the nosiheptide backbone is the creation of dehydroamino acid residues from serine and threonine. This transformation is accomplished through the sequential action of a dehydratase pair, NosD and NosE. acs.org These enzymes are highly homologous to conserved post-translational modification enzymes found in the biosynthetic pathways of other thiopeptides. nih.gov NosE is the activating enzyme, while NosD catalyzes the subsequent elimination. acs.org In vitro biochemical assays have confirmed that NosD and NosE work in concert to introduce multiple dehydrations into the pentathiazolyl precursor peptide. acs.orgacs.org
Mechanism of Glutamylation-Mediated Dehydration
The dehydration of serine (and threonine) residues in the nosiheptide precursor follows a tRNAGlu-dependent mechanism. acs.org This process is analogous to the mechanism observed in the biosynthesis of other thiopeptides like thiomuracin. acs.org
The mechanism unfolds in two key steps:
Activation by NosE: The NosE enzyme, a homolog of TbtB in thiomuracin biosynthesis, initiates the process by activating the hydroxyl group of a serine residue. It does this by catalyzing a glutamylation reaction, transferring a glutamate (B1630785) moiety from a charged Glu-tRNAGlu molecule to the serine's hydroxyl group. acs.org
Elimination by NosD: The resulting glutamylated serine intermediate is then the substrate for NosD, the counterpart of TbtC. NosD is an eliminase that catalyzes the removal of the glutamate group and a proton from the α-carbon, resulting in the formation of a dehydroalanine (Dha) residue. acs.org
This glutamylation-mediated strategy is a recurring theme in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs) for the installation of dehydroamino acids.
Pyridine (B92270) Ring Formation: Cyclization and Aromatization Processes
The signature 2,3,5,6-tetrasubstituted hydroxypyridine core of nosiheptide is a critical structural feature. wikipedia.orgmdpi.com Its formation from the linear, modified precursor peptide is a key macrocyclization event, catalyzed by a dedicated enzyme after the installation of dehydroalanine residues. pnas.org
Enzymatic Catalysis Involving NosO
The enzyme responsible for constructing the central pyridine ring is NosO. acs.orgacs.org NosO is a pyridine synthase that acts on the fully dehydrated and thiazole-containing precursor peptide. pnas.orgresearchgate.net Its role is to catalyze the cyclization and subsequent aromatization steps that forge the six-membered nitrogenous heterocycle. acs.orgpnas.org The activity of NosO is crucial for establishing the primary macrocyclic framework of the nosiheptide scaffold. acs.org While NosO can act on precursor peptides both with and without the completed indolic acid side ring, its action is the final step in forming the core thiopeptide structure before late-stage tailoring modifications occur. acs.org
Proposed [4+2] Cycloaddition Mechanism
The formation of the pyridine ring is proposed to occur via a formal hetero-Diels-Alder or [4+2] cycloaddition reaction. acs.orgpnas.org This enzymatic transformation is a key step that distinguishes thiopeptide biosynthesis. nih.gov
The proposed mechanism involves the following stages:
Cycloaddition: The reaction is initiated between two dehydroalanine residues located at specific positions in the modified precursor peptide (derived from Ser1 and Ser10). acs.org These residues act as the dienophile and the aza-diene component in a [4+2] cycloaddition, forming a bicyclic Bycroft-Gowland intermediate. acs.orgpnas.org
Aromatization: This intermediate is not stable and rapidly undergoes an aromatization process to yield the final pyridine ring. This subsequent phase involves dehydration and the elimination of the N-terminal leader peptide, which is a common feature in RiPP biosynthesis. acs.org
This enzyme-catalyzed cycloaddition ensures the correct formation of the characteristic pyridine heterocycle central to all thiopeptides. pnas.org
Tailoring Modifications: Specific PTMs for Nosiheptide
Beyond the core thiopeptide framework, nosiheptide possesses a distinctive bicyclic structure resulting from a complex indolic acid side ring. nih.govwikipedia.org The formation and attachment of this moiety involve a series of unique tailoring enzymes that act before the final macrocyclization by NosO. acs.orgresearchgate.net
Indolic Acid Moiety Formation and Incorporation
The biosynthesis and attachment of the 3,4-dimethylindolic acid (DMIA) side ring is a multi-enzyme process that expands the chemical complexity of the nosiheptide scaffold. acs.orgresearchgate.net
Formation of the Indolic Acid Precursor: The initial building block, 3-methyl-2-indolic acid (MIA), is synthesized from L-tryptophan. This conversion is catalyzed by NosL, a radical S-adenosylmethionine (SAM) enzyme that performs an unusual carbon side chain rearrangement. nih.govresearchgate.net
Activation and Modification on a Carrier Protein: The incorporation of MIA into the growing molecule is a carrier protein-dependent pathway. researchgate.net
Activation and Loading: The enzyme NosI, an α/β-hydrolase fold protein, first activates MIA using ATP. It then transfers the activated MIA to the phosphopantetheinyl arm of a dedicated carrier protein, NosJ. acs.orgresearchgate.net
Methylation: While tethered to NosJ, the MIA moiety is methylated at the C4 position. This reaction is catalyzed by NosN, a radical SAM methyltransferase, which installs the second methyl group to form the DMIA moiety. researchgate.net
Release: The mature DMIA group is then released from the NosJ carrier protein by the action of NosK, a hydrolase-like enzyme. acs.orgresearchgate.net
Incorporation into the Peptide Backbone: The fully formed DMIA moiety is appended to the modified precursor peptide, forming a 19-membered side ring system. acs.org This occurs through the formation of two distinct linkages: a thioester bond with the side chain of a cysteine residue (Cys8) and an ester bond with the γ-carboxylate of a glutamate residue (Glu6). acs.orgresearchgate.net Evidence suggests that the formation of the thioester bond with the cysteine thiol likely precedes the ester bond formation. researchgate.net This entire process of side ring formation must occur before the final pyridine-forming macrocyclization catalyzed by NosO. acs.org
| Enzyme | Function in Nosiheptide Biosynthesis |
| NosD | Catalyzes the elimination step in the dehydration of Ser/Thr residues to form dehydroamino acids. acs.orgacs.org |
| NosE | Activates Ser/Thr residues via glutamylation in preparation for dehydration. acs.org |
| NosO | Pyridine synthase; catalyzes the [4+2] cycloaddition and aromatization to form the central pyridine ring. acs.orgpnas.org |
| NosL | Radical SAM enzyme that converts L-tryptophan to 3-methyl-2-indolic acid (MIA). nih.govresearchgate.net |
| NosI | Activates MIA and transfers it to the carrier protein NosJ. acs.orgresearchgate.net |
| NosJ | Acyl carrier protein that holds the MIA moiety during its modification. acs.orgresearchgate.net |
| NosN | Radical SAM methyltransferase that adds a methyl group to the C4 position of the NosJ-bound MIA. researchgate.net |
| NosK | Hydrolase-like enzyme that releases the mature dimethylindolyl moiety from NosJ. acs.orgresearchgate.net |
Origin of the Indolic Acid Moiety from L-Tryptophan
The molecular foundation for the indolic acid side ring of nosiheptide is the proteinogenic amino acid L-tryptophan. researchgate.netacs.org In the initial step of this specific branch of the biosynthetic pathway, L-tryptophan is converted into 3-methyl-2-indolic acid (MIA). researchgate.net This transformation is not a simple modification but a complex rearrangement of the amino acid's carbon skeleton. The enzyme responsible for this remarkable reaction is NosL, which sets the stage for the subsequent incorporation of the indole (B1671886) moiety into the nosiheptide scaffold. nih.gov
Role of NosL: Radical S-Adenosylmethionine (SAM) Enzyme
NosL is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes, which are known for catalyzing chemically challenging reactions. nih.govfrontiersin.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. frontiersin.org This radical is a powerful oxidant capable of abstracting hydrogen atoms to initiate complex catalytic cycles. frontiersin.org In nosiheptide biosynthesis, NosL specifically catalyzes the conversion of L-tryptophan to 3-methyl-2-indolic acid (MIA). nih.govnih.gov
The conversion of L-tryptophan to MIA by NosL involves an unusual carbon chain rearrangement. nih.gov The reaction is initiated when the 5'-deoxyadenosyl radical, generated from SAM, abstracts a hydrogen atom from the substrate. frontiersin.org This leads to the formation of a substrate radical, which then undergoes a fragmentation-recombination process. nih.gov This intricate mechanism results in the migration of the carbon side chain of tryptophan, ultimately forming the stable 3-methyl-2-indolic acid structure. frontiersin.orgnih.gov
The end product of the NosL-catalyzed reaction is 3-methyl-2-indolic acid (MIA). nih.govacs.org This compound is a key intermediate that serves as the building block for the indole side ring of nosiheptide. nih.govnih.gov The formation of MIA is a committed step in the pathway, diverting L-tryptophan from primary metabolism into the specialized biosynthesis of this complex antibiotic. nih.gov
While NosL is specific for its role in nosiheptide biosynthesis, it also exhibits a degree of catalytic promiscuity. nih.govresearchgate.net This means that in addition to its primary reaction, it can catalyze different chemical transformations, particularly when presented with unnatural substrates or analogs of L-tryptophan. nih.govnih.gov Studies have shown that NosL can act as a decarboxylase or a demethylase with certain tryptophan analogs. researchgate.netresearchgate.net This promiscuity is a subject of research for its potential in enzyme engineering and the generation of novel bioactive compounds. nih.govnih.gov Despite this flexibility, the enzyme maintains specificity for its natural substrate, L-tryptophan, to efficiently produce MIA for nosiheptide synthesis. nih.gov
Carrier Protein-Mediated Transfer: NosJ as an Acyl Carrier Protein (ACP)
Following its synthesis by NosL, the 3-methyl-2-indolic acid (MIA) must be shuttled to the next step in the biosynthetic assembly line. This crucial transport role is fulfilled by NosJ, which functions as an acyl carrier protein (ACP). nih.govresearchgate.net ACPs are small, flexible proteins that are post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) arm. researchgate.netnih.gov This arm acts as a swinging tether, carrying acyl intermediates between different enzyme active sites. In this pathway, NosJ is specifically responsible for binding and carrying the activated MIA moiety. acs.orgnih.gov
Activation and Attachment of MIA by NosI (ATP-Dependent Activation)
Before MIA can be loaded onto the NosJ carrier protein, it must first be chemically activated. This activation step is catalyzed by the enzyme NosI. nih.govresearchgate.net NosI functions as an adenylating enzyme, utilizing adenosine (B11128) triphosphate (ATP) to activate the carboxyl group of MIA. nih.govresearchgate.net The reaction proceeds by forming a high-energy MIA-adenylate (MIA-AMP) intermediate. nih.govresearchgate.net Subsequently, NosI facilitates the transfer of the activated MIA moiety from MIA-AMP to the terminal thiol group of the phosphopantetheine arm of holo-NosJ. nih.govresearchgate.net This results in the formation of a thioester bond, covalently linking MIA to the carrier protein (MIA-S-NosJ). nih.gov This entire process, requiring MIA, ATP, and holo-NosJ, ensures that MIA is primed and ready for its subsequent incorporation into the growing nosiheptide structure. nih.gov
Enzyme and Function Summary
| Enzyme | Class | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| NosL | Radical SAM Enzyme | Catalyzes the conversion of L-tryptophan to 3-methyl-2-indolic acid. nih.gov | L-tryptophan, S-adenosylmethionine (SAM) nih.gov | 3-Methyl-2-Indolic Acid (MIA), 5'-deoxyadenosine, Methionine nih.gov |
| NosI | Adenylating Enzyme / Ligase | Activates MIA via ATP-dependent adenylation and facilitates its transfer to NosJ. nih.govresearchgate.net | 3-Methyl-2-Indolic Acid (MIA), ATP, Holo-NosJ nih.gov | MIA-AMP, Pyrophosphate, MIA-S-NosJ nih.govresearchgate.net |
| NosJ | Acyl Carrier Protein (ACP) | Binds and transports the activated MIA moiety as a thioester conjugate. acs.orgnih.gov | MIA-AMP nih.gov | MIA-S-NosJ nih.gov |
Transfer of MIA to the Precursor Peptide by NosK (α/β-Hydrolase)
The incorporation of the 3-methyl-2-(1H-indol-3-yl)-acrylic acid (MIA) moiety is a critical step in the formation of the nosiheptide side ring system. This process is mediated by a cascade of enzymes, culminating in the action of NosK. nih.gov NosK is structurally an α/β-fold hydrolase. nih.govacs.org Its catalytic activity relies on a triad (B1167595) of amino acid residues: Ser102, Glu210, and His234, which are located in an open cleft within the enzyme's structure. nih.gov
Contrary to earlier hypotheses, recent research has clarified the precise role of NosK. It does not directly transfer the MIA group to the this compound peptide. Instead, NosK catalyzes the transfer of the MIA group from an acyl carrier protein, NosJ, to its own conserved serine residue (Ser102). nih.govacs.org The MIA is first activated by NosI in an ATP-dependent manner and loaded onto the phosphopantetheine arm of NosJ. nih.govacs.org Subsequently, NosK facilitates the transfer of the MIA group from NosJ to itself. While the exact timing and mechanism of the subsequent transfer to the precursor peptide are still being fully elucidated, the NosK-mediated step is essential for the eventual attachment of the indole moiety to the thiopeptide framework. acs.org
| Enzyme | Class | Function | Catalytic Residues | Substrate | Product |
| NosK | α/β-Hydrolase | Catalyzes the transfer of the MIA group from NosJ to its own active site serine. | Ser102, Glu210, His234 | NosJ-MIA | MIA-loaded NosK |
Side Ring System Closure
The formation of the characteristic 19-membered side ring system of nosiheptide is a complex process orchestrated primarily by the enzyme NosN. This bicyclic structure is crucial for the antibiotic's potent activity. nih.gov
NosN is a Class C radical S-adenosylmethionine (SAM) methylase. nih.govacs.org Unlike typical methyltransferases, radical SAM enzymes utilize a [4Fe–4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. acs.orgmdpi.com This radical initiates subsequent chemical transformations. acs.orgmdpi.com In the biosynthesis of nosiheptide, NosN uniquely catalyzes two distinct reactions: the methylation of the indole moiety and the subsequent ester bond formation that closes the side ring. nih.govnih.gov
The closure of the side ring involves a dual action by NosN. First, it catalyzes the transfer of a C1 unit from SAM to the C4 position of the 3-methylindolic acid (MIA) moiety, which is attached to Cys8 of the precursor peptide, to form a 3,4-dimethylindolic acid (DMIA) intermediate. nih.govnih.gov Subsequently, NosN facilitates the formation of an ester linkage between the newly installed C4 methyl group of the DMIA moiety and the carboxyl group of the Glu6 residue of the peptide backbone. nih.govnih.gov This reaction proceeds through a radical-mediated mechanism, where a reactive exocyclic intermediate is generated and subsequently captured by the glutamyl residue to form the ester bond, thus completing the 19-membered side ring. nih.gov
| Enzyme | Class | Cofactor | Function | Reaction Steps |
| NosN | Class C Radical SAM Methylase | S-adenosylmethionine (SAM), [4Fe–4S] cluster | Catalyzes both C1 transfer and ester bond formation for side ring closure. | 1. Transfers a C1 unit from SAM to C4 of MIA to form DMIA. 2. Catalyzes ester linkage between the nascent C4 methylene (B1212753) of DMIA and Glu6. |
The formation of the nosiheptide bicyclic scaffold is a highly coordinated process where the assembly of the main and side ring systems are interdependent. acs.org Evidence suggests that the NosN-catalyzed side ring closure occurs before the formation of the 26-membered main macrocyclic ring, which is catalyzed by NosO. acs.org The dehydration of serine and threonine residues by the NosDE enzyme complex also appears to precede the action of NosN to ensure the correct intermediate is formed for side ring closure. acs.org This sequential and interdependent series of modifications highlights the intricate enzymatic logic governing the biosynthesis of this complex natural product. acs.org
C-terminal Amide Formation
The final maturation of the this compound involves the formation of a C-terminal amide, a common feature in many bioactive peptides. nih.govnih.gov
The C-terminal amide of nosiheptide is generated by the action of the enzyme NosA. nih.govnih.gov This process involves an unusual enamide dealkylation reaction. nih.govresearchgate.net The this compound peptide, NosM, contains a C-terminal serine extension. nih.govnih.gov Early in the biosynthetic pathway, this serine residue is dehydrated to a dehydroalanine. NosA acts on a late-stage intermediate that bears a bis-dehydroalanine tail. nih.gov The enzyme catalyzes the cleavage of the Cα-N bond of the terminal dehydroalanine residue. nih.gov This reaction removes an acrylate (B77674) unit, which is converted to pyruvate, and results in the formation of the terminal amide moiety. nih.gov The NosA-catalyzed reaction is cofactor-independent and represents a novel mechanism for C-terminal amide formation in the biosynthesis of thiopeptide antibiotics. nih.govresearchgate.net
| Enzyme | Reaction Type | Substrate Feature | Product | Byproduct |
| NosA | Enamide Dealkylation | C-terminal bis-dehydroalanine tail (from Ser extension) | C-terminal amide | Pyruvate |
Mechanistic Distinction from Other Amide-Forming Proteins
The formation of the C-terminal amide in nosiheptide, catalyzed by the enzyme NosA, represents a distinct biochemical strategy when compared to other known amide-forming proteins. This enzymatic process is characterized by a novel enamine dealkylation mechanism that sets it apart from more conventional amidation pathways. nih.govnih.gov
One of the most common mechanisms for amide bond formation in biological systems is exemplified by asparagine synthetase-like proteins. These enzymes typically utilize the γ-carboxamide of a glutamine molecule as a source of ammonia (B1221849). The ammonia is then channeled to the active site where it attacks an activated carboxylate, resulting in the formation of an amide bond. nih.gov In contrast, the NosA-catalyzed reaction does not employ an external nitrogen source like glutamine. Instead, the nitrogen atom for the amide is derived from the precursor peptide itself, specifically from an extended serine residue at the C-terminus. nih.govresearchgate.net
Another well-established pathway for C-terminal amidation involves the oxidative cleavage of a C-terminal glycine-extended precursor. This process, often observed in the maturation of animal hormones, is catalyzed by peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). This two-step reaction is dependent on divalent ions and flavin cofactors and results in the production of glyoxylate (B1226380) as a byproduct. nih.gov The mechanism of NosA is fundamentally different as it is a non-oxidative process and does not require any cofactors for its activity. researchgate.net
The NosA enzyme acts on a biosynthetic intermediate that features a bis-dehydroalanine tail, which is formed from the post-translational modification of a serine-extended precursor peptide. nih.gov The proposed mechanism involves the tautomerization of the terminal dehydroalanine to a methyl imine. This is followed by the nucleophilic attack of a water molecule, leading to a hydrated intermediate. Subsequent cleavage of the Cα-N bond results in the formation of the C-terminal amide and the release of pyruvate. nih.gov This enamine dealkylation is a unique, cofactor-independent reaction. researchgate.net
A summary of these distinct mechanisms is presented in the table below.
| Feature | NosA (Nosiheptide) | Asparagine Synthetase-like Proteins | Peptidylglycine α-hydroxylating Monooxygenase (PHM) |
| Nitrogen Source | C-terminal extended Serine of precursor peptide | γ-carboxamide of Glutamine | Not applicable |
| Mechanism | Enamine dealkylation | Ammonia transfer and nucleophilic attack | Oxidative cleavage |
| Cofactor Requirement | None | ATP | Ascorbate, Copper, O2 |
| Byproduct | Pyruvate | AMP, PPi, Glutamate | Glyoxylate |
| Substrate Feature | Bis-dehydroalanine tail | Activated carboxylate | C-terminal Glycine |
Hydroxylation Steps
The maturation of the this compound involves two specific hydroxylation events that are crucial for the final structure and activity of the antibiotic. These reactions are catalyzed by cytochrome P450-like enzymes. nih.gov
Involvement of Cytochrome P450-like Enzymes (NosB, NosC)
The nosiheptide biosynthetic gene cluster encodes two distinct cytochrome P450-like enzymes, designated as NosB and NosC. nih.govacs.org These enzymes are responsible for introducing hydroxyl groups at specific positions on the thiopeptide framework. nih.gov The involvement of P450 enzymes highlights the oxidative tailoring that the precursor peptide undergoes to become the mature nosiheptide.
Regiospecific Hydroxylation Events
The hydroxylation reactions catalyzed by NosB and NosC are highly regiospecific, meaning they occur at precise locations on the substrate molecule. This specificity is a hallmark of enzymatic catalysis and ensures the correct assembly of the final natural product. nih.gov
NosB is postulated to catalyze the hydroxylation at the γ-position of a glutamate residue within the peptide backbone. nih.govacs.org This modification is a key tailoring step in the biosynthesis of e-series thiopeptides. nih.gov
NosC, the second cytochrome P450-like enzyme, is responsible for the hydroxylation of the central pyridine domain at the C-5 position. nih.gov This particular hydroxylation pattern is a characteristic feature of all known e-series thiopeptides. nih.gov
The precise timing and order of these hydroxylation events in relation to other post-translational modifications are areas of ongoing research, but their occurrence is essential for the formation of the mature nosiheptide molecule.
The table below summarizes the key features of these hydroxylation steps.
| Enzyme | Enzyme Class | Function | Site of Hydroxylation |
| NosB | Cytochrome P450-like | Hydroxylation | γ-position of Glutamate residue |
| NosC | Cytochrome P450-like | Hydroxylation | C-5 position of the central pyridine domain |
Biosynthetic Pathways and Mechanistic Elucidation
Sequential and Orchestrated Action of Modifying Enzymes
The biosynthesis of the nosiheptide (B1679978) precursor is initiated with the ribosomal synthesis of a 50-amino acid precursor peptide, NosM. wikipedia.orgacs.org This peptide consists of a 37-amino acid N-terminal leader peptide and a 13-amino acid C-terminal core peptide (SCTTCECCCSCSS). wikipedia.orgacs.org The leader peptide is crucial for guiding the subsequent enzymatic modifications of the core peptide. acs.org
The maturation of the precursor peptide into the complex nosiheptide scaffold is a highly ordered process involving at least eleven biosynthetic proteins. acs.orgnih.gov The key enzymatic steps include the formation of thiazole (B1198619) rings, dehydration of serine and threonine residues, incorporation and modification of an indole (B1671886) moiety to form a side ring, and finally, the formation of the central pyridine (B92270) ring to complete the main macrocyclic framework. acs.orgnih.gov The construction of the main and side ring systems is interdependent and occurs in an alternating fashion. acs.orgnih.gov
The enzymes responsible for the formation of the characteristic thiopeptide framework are highly conserved. nih.gov The NosG and NosF proteins act as a cyclodehydratase/dehydrogenase complex, while NosE and NosD function as a dehydratase pair. acs.orgnih.gov NosH and NosO are also implicated in the formation of the macrocyclic core. acs.orgnih.gov
The formation of the unique indole side ring involves a distinct set of enzymes, including NosI, NosJ, NosK, NosL, and NosN. acs.orgresearchgate.net NosL, a radical S-adenosylmethionine (SAM) enzyme, is responsible for the synthesis of 3-methyl-2-indolic acid (MIA) from L-tryptophan. researchgate.netresearchgate.net NosI activates MIA, which is then transferred to the carrier protein NosJ. acs.orgresearchgate.net NosK, an α/β-hydrolase, then mediates the transfer of the MIA moiety. acs.org Finally, NosN, another radical SAM enzyme, is responsible for the methylation of the indole moiety and the subsequent closure of the side ring. acs.orgnih.gov
The final tailoring steps to produce the mature nosiheptide involve the action of NosA, NosB, and NosC. acs.orgnih.gov NosB and NosC are P450 hydroxylases that introduce hydroxyl groups at specific positions, and NosA is responsible for the formation of the C-terminal amide. acs.orgnih.gov
Table 1: Key Enzymes in Nosiheptide Precursor Biosynthesis and Their Functions
| Enzyme | Function | Reference |
|---|---|---|
| NosM | Ribosomally synthesized precursor peptide | wikipedia.orgacs.org |
| NosG/NosF | Cyclodehydratase/dehydrogenase complex for thiazole formation | acs.orgnih.gov |
| NosE/NosD | Dehydratase pair for the formation of dehydroamino acids | acs.orgnih.gov |
| NosH/NosO | Involved in the formation of the 6-membered nitrogen heterocycle (pyridine core) | acs.orgnih.gov |
| NosL | Radical SAM enzyme that converts L-tryptophan to 3-methyl-2-indolic acid (MIA) | researchgate.netresearchgate.net |
| NosI | Activates MIA by adenylation | acs.orgresearchgate.net |
| NosJ | Acyl carrier protein that binds and delivers activated MIA | acs.orgresearchgate.net |
| NosK | α/β-hydrolase that transfers the MIA moiety | acs.org |
| NosN | Radical SAM enzyme that methylates the indole moiety and catalyzes side ring closure | acs.orgnih.gov |
| NosA | Catalyzes the formation of the C-terminal amide | acs.orgnih.gov |
| NosB/NosC | P450 hydroxylases for final tailoring modifications | acs.orgnih.gov |
Identification and Structural Characterization of Biosynthetic Intermediates
Several key intermediates in the nosiheptide biosynthetic pathway have been identified and structurally characterized, providing significant insights into the sequence of enzymatic reactions. The initial precursor is the ribosomally synthesized peptide, NosM. wikipedia.orgacs.org
The formation of the indole side ring begins with the conversion of L-tryptophan to 3-methyl-2-indolic acid (MIA) by the enzyme NosL. researchgate.netresearchgate.net This intermediate is then activated by NosI to form an AMP ester of MIA. researchgate.net The activated MIA is subsequently transferred to the carrier protein NosJ. acs.orgresearchgate.net
Inactivation of the nosN gene in Streptomyces actuosus leads to the accumulation of an indole side ring-opened analog of nosiheptide, confirming the role of NosN in side ring closure. nih.govresearchgate.net This intermediate possesses the S-linked MIA moiety but lacks the final ester linkage that forms the bicyclic structure. acs.org
Through in vivo and in vitro reconstitution experiments, a bicyclic thiopeptide intermediate with a completed side ring system has been identified. acs.org This intermediate is formed after the action of NosN but before the final tailoring steps. Further intermediates in the pathway include the polythiazolyl peptide with the S-conjugated indolic moiety, which serves as the substrate for NosN. nih.gov
Table 2: Identified Biosynthetic Intermediates in Nosiheptide Formation
| Intermediate | Description | Reference |
|---|---|---|
| NosM | 50-amino acid precursor peptide | wikipedia.orgacs.org |
| 3-methyl-2-indolic acid (MIA) | Product of NosL-catalyzed conversion of L-tryptophan | researchgate.netresearchgate.net |
| MIA-AMP | Activated form of MIA generated by NosI | researchgate.net |
| NosJ-bound MIA | MIA attached to the acyl carrier protein NosJ | acs.orgresearchgate.net |
| Indole side ring-opened analog | Accumulates in nosN mutant; lacks the final ester linkage of the side ring | nih.govresearchgate.net |
| Bicyclic thiopeptide intermediate | Contains the completed side ring system prior to final tailoring | acs.org |
In Vitro Reconstitution of Enzymatic Steps
The functions of several enzymes in the nosiheptide biosynthetic pathway have been confirmed through in vitro reconstitution experiments. These studies have been instrumental in elucidating the specific roles of individual enzymes and the sequence of events in the formation of the this compound.
The activity of NosI as an adenylating enzyme that activates MIA has been demonstrated in vitro. researchgate.net In the presence of MIA and ATP, purified NosI was shown to produce the corresponding MIA-AMP ester. researchgate.net
The transfer of the activated MIA moiety to the carrier protein NosJ has also been reconstituted in vitro, confirming the role of NosJ as a dedicated carrier protein in this pathway. acs.orgresearchgate.net Furthermore, the methyltransferase activity of the radical SAM enzyme NosN has been reconstituted in vitro, showing its ability to install a methyl group on the indole C4 of the MIA moiety. researchgate.net
In vitro studies have also provided insights into the timing of the enzymatic steps. For instance, it has been shown that NosN acts on the NosJ-bound MIA. researchgate.net The reconstitution of the bicyclic thiopeptide scaffold has been achieved in vivo and in vitro, involving eleven biosynthetic proteins and clarifying the coordination of five post-translational modification steps. acs.orgnih.gov These steps are the formation of five thiazoles, incorporation of the indolic moiety, dehydration of five Ser/Thr residues, closure of the indolic side ring, and formation of the pyridine core. acs.orgnih.gov
Proposed Detailed Mechanisms for Key Reactions
The formation of the unique indole side ring of nosiheptide involves two key radical S-adenosylmethionine (SAM) enzymes, NosL and NosN, which catalyze unusual chemical transformations. nih.govnih.gov
The conversion of L-tryptophan to 3-methyl-2-indolic acid (MIA) by NosL is proposed to proceed through a radical-initiated mechanism involving an unprecedented fragmentation and recombination of the tryptophan side chain. nih.govresearchgate.net This reaction includes the removal of the Cα-N unit and a shift of the carboxylate group onto the indole ring. researchgate.net
NosN, a class C radical SAM enzyme, is responsible for both the methylation of the indole ring and the final closure of the side ring. researchgate.netnih.gov The reaction is initiated by the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate. acs.org NosN transforms the polythiazolyl peptide intermediate by functionalizing the S-conjugated indolic moiety to build a C1 unit and form an ester linkage to the thiopeptide framework, thus establishing the side ring system. nih.gov
The formation of the characteristic thiopeptide macrocyclic core involves multiple dehydration and cyclization reactions. The dehydroamino acids in the nosiheptide backbone are derived from serine and threonine residues through the anti-elimination of water, a process catalyzed by the dehydratase pair NosE and NosD. wikipedia.orgacs.orgnih.gov
The thiazole rings are formed from cysteine residues via cyclodehydration followed by dehydrogenation. wikipedia.orgnih.gov This transformation is catalyzed by the NosG/NosF complex. acs.orgnih.gov The central hydroxypyridine core is produced by the cyclization of two dehydroalanine (B155165) residues with the incorporation of an adjacent carbonyl group. wikipedia.org The enzyme NosO is believed to be involved in this final cyclization step to complete the 26-membered macrocyclic system. nih.gov
Regulatory Mechanisms in Nosiheptide Biosynthesis
Cluster-Situated Regulators (CSRs)
The nosiheptide (B1679978) (nos) gene cluster in Streptomyces actuosus contains a single putative regulatory gene, nosP. nih.gov This gene encodes a protein that acts as a pathway-specific, cluster-situated regulator (CSR), meaning it is located within the gene cluster it controls. nih.govnih.gov The presence of a dedicated regulator within the biosynthetic gene cluster allows for precise control over the production of the antibiotic, linking its synthesis to specific developmental or environmental cues.
NosP belongs to the well-characterized Streptomyces Antibiotic Regulatory Protein (SARP) family, a group of transcriptional activators that are frequently found in actinomycetes to control secondary metabolite biosynthesis. nih.govnih.govfrontiersin.org These proteins typically feature an N-terminal DNA-binding domain and a C-terminal transcriptional activation domain. nih.gov The functional importance of NosP is paramount; genetic inactivation of the nosP gene leads to the complete cessation of nosiheptide production, confirming its role as an essential positive regulator for the biosynthetic pathway. nih.gov Its counterpart in the biosynthesis of the related thiopeptide nocathiacin I, NocP, functions in a similar activating manner, highlighting a conserved regulatory strategy among thiopeptide producers. nih.gov
The structural genes required for nosiheptide biosynthesis are organized into two operons that are transcribed in opposite directions. nih.gov NosP directly activates the transcription of all of these structural genes. nih.gov It accomplishes this by physically binding to the intergenic region that separates the two divergent operons. nih.gov This binding event initiates the transcription of the genes necessary for the multistep post-translational modification of the precursor peptide, NosM, into the mature nosiheptide antibiotic.
The regulatory activity of NosP is not constitutive; instead, it is intricately modulated by molecules generated during the biosynthetic process itself. nih.gov Research has revealed that NosP's function is controlled by interactions with two distinct types of ligands, both of which are derived from the ribosomally synthesized precursor peptide, NosM. nih.gov
The NosM precursor peptide consists of an N-terminal leader peptide (LP) and a C-terminal core peptide (CP). nih.gov The LP is crucial for guiding the post-translational modification machinery but is ultimately cleaved off. This cleaved leader peptide, or derivatives of it, can act as a peptidyl ligand that interacts with NosP. nih.gov Simultaneously, intermediates or breakdown products from the modified core peptide can serve as small-molecule ligands. nih.gov This dual-ligand sensing mechanism allows NosP to monitor the progression of nosiheptide biosynthesis, linking its regulatory activity to the availability and processing of the precursor peptide. nih.gov
| Regulator | Family | Target Genes | Ligands | Function |
| NosP | SARP | All nos structural genes | Peptidyl (from Leader Peptide) & Small-Molecule (from Core Peptide) | Positive transcriptional activation of nosiheptide biosynthesis |
Feedback Regulation and Biosynthesis Control
The modulation of NosP activity by ligands derived from the precursor peptide establishes a sophisticated feedback loop. This system allows the cell to sense the status of the biosynthetic pathway. For instance, an accumulation of the leader peptide or specific core peptide-derived molecules could signal to NosP to either enhance or potentially temper the transcription of the biosynthetic genes. This ensures that the production of the complex antibiotic is balanced with the metabolic state of the cell and the availability of precursor substrates. This mechanism, where the regulator's activity is directly influenced by products of the pathway it controls, is a hallmark of efficient metabolic engineering, preventing wasteful overproduction and ensuring a coordinated biosynthetic flux. nih.gov
Advanced Methodologies in Nosiheptide Precursor Research
Genetic Engineering Approaches
Genetic manipulation of the nosiheptide (B1679978) biosynthetic gene cluster in the producer organism, Streptomyces actuosus, and in heterologous hosts has been a cornerstone of precursor research. These approaches have allowed for the functional characterization of individual genes and the targeted production of novel analogues.
Gene Inactivation and Knockout Studies
Systematic inactivation of genes within the nos cluster has been pivotal in assigning function to the encoded enzymes. By creating targeted gene deletions or disruptions, researchers can observe the resulting metabolic phenotype, often leading to the accumulation of biosynthetic intermediates or the complete abolishment of production. These studies have been crucial for understanding the roles of key enzymes in modifying the nosiheptide precursor.
For instance, inactivation of the nosL gene, which encodes a radical S-adenosylmethionine (SAM) enzyme, demonstrated its essential role in the formation of the 3-methyl-2-indolic acid (MIA) moiety. nih.govacs.org Similarly, knockout of the nosN gene, another radical SAM enzyme, resulted in the accumulation of a nosiheptide analogue with an open side ring, confirming NosN's function in the crucial side ring closure. nih.govacs.org
Further studies involving the inactivation of other genes have provided a more comprehensive picture of the biosynthetic pathway. Deletion of nosM, the gene encoding the precursor peptide, predictably led to the complete loss of nosiheptide production, confirming its role as the foundational scaffold. nih.gov Inactivation of nosG also resulted in the complete cessation of nosiheptide synthesis. nih.gov Additionally, the deletion of the putative regulatory gene, nosP, abolished production, indicating its function as a positive regulator of the biosynthetic cluster. nih.gov
| Gene Inactivated | Encoded Protein/Function | Result of Inactivation |
| nosL | Radical SAM enzyme | Abolished production of 3-methyl-2-indolic acid (MIA) |
| nosN | Radical SAM methylase | Accumulation of an analogue with an open side ring |
| nosM | Precursor peptide | Complete loss of nosiheptide production |
| nosG | Unknown (part of thiazole (B1198619) formation) | Complete loss of nosiheptide production |
| nosP | Putative regulatory protein | Abolished nosiheptide production |
Heterologous Expression Systems
To overcome challenges associated with the genetic manipulation of the native producer, researchers have turned to more tractable heterologous hosts like Streptomyces lividans and Escherichia coli. By expressing subsets of the nos gene cluster in these organisms, it is possible to reconstitute specific parts of the biosynthetic pathway and produce key intermediates.
One notable study involved the co-expression of nosM with genes responsible for thiazole formation (nosFGH), serine/threonine dehydration (nosDE), and pyridine (B92270) synthesis (nosO) in S. lividans. This resulted in the successful production of a monocyclic thiopeptide, demonstrating the feasibility of using a heterologous host to produce complex precursors. Further introduction of the genes for MIA formation and incorporation (nosIJKL) into this system led to the production of a MIA-containing intermediate. This work has been instrumental in dissecting the stepwise assembly of the nosiheptide scaffold.
Heterologous expression in E. coli has also been employed, particularly for the characterization of individual enzymes. For example, the adenylation protein NosI, the thiolation protein NosJ, and the acyltransferase NosK have been overexpressed in E. coli to facilitate their purification and subsequent use in in vitro biochemical assays.
Precursor-Directed Mutational Biosynthesis
This powerful technique combines genetic engineering with synthetic chemistry to generate novel analogues of natural products. It typically involves creating a mutant strain of the producing organism that is blocked at a specific step in the biosynthetic pathway. This mutant is then fed with a synthetic analogue of the blocked intermediate, which can be incorporated by the remaining active enzymes to produce a modified final product.
A successful application of this method in nosiheptide research involved the creation of a nosL-deficient mutant of S. actuosus. As this strain is unable to produce the natural MIA moiety, it was fed with a chemically synthesized analogue, 6-fluoro-MIA. The mutational biosynthesis experiment resulted in the production of two new compounds: the expected 6'-fluoro-nosiheptide and an unexpected intermediate with an open side ring, 6'-fluoro-NOSint. This study not only demonstrated the feasibility of incorporating modified building blocks into the nosiheptide scaffold but also provided insights into the substrate flexibility of the downstream biosynthetic enzymes.
Biochemical Characterization of Enzymes
In parallel with genetic studies, the in vitro biochemical characterization of the enzymes involved in nosiheptide biosynthesis has provided detailed mechanistic insights into the modification of the precursor peptide.
In Vitro Enzymatic Assays
The reconstitution of enzymatic reactions in a controlled test-tube environment allows for the precise study of enzyme function, substrate specificity, and reaction kinetics. In the context of this compound research, in vitro assays have been crucial for confirming the functions of enzymes identified through genetic studies.
For example, the activities of NosI, NosJ, and NosK, which are involved in the activation and transfer of MIA, have been reconstituted in vitro. These assays demonstrated that NosI, an adenylating enzyme, activates MIA, which is then transferred to the phosphopantetheinyl arm of the carrier protein NosJ. Subsequently, the hydrolase-like enzyme NosK releases the dimethylindolyl moiety from NosJ.
In vitro studies have also been instrumental in understanding the complex interplay and ordered action of the modifying enzymes. The conversion of a pentathiazolyl precursor to a monocyclic thiopeptide has been demonstrated in vitro, as has the subsequent action of NosN on a dehydrated intermediate to facilitate side ring closure. These experiments have helped to elucidate the logical sequence of post-translational modifications.
Substrate Analog Studies and Mechanistic Probes
The use of substrate analogues and mechanistic probes in enzymatic assays is a powerful strategy for elucidating reaction mechanisms. By systematically altering the structure of the substrate, researchers can probe the active site of an enzyme and gain insights into the catalytic process.
The radical SAM enzyme NosL has been a key target for such studies. To investigate its mechanism, various analogues of its natural substrate, L-tryptophan, have been synthesized and tested. For instance, the use of 2-amino-3-(benzofuran-3-yl)propanoic acid (ABPA) as a substrate analogue helped to demonstrate that the initial hydrogen abstraction by the 5'-deoxyadenosyl radical occurs at the amino group of L-tryptophan, rather than the indole (B1671886) nitrogen. nih.gov Interestingly, this unnatural substrate transformed NosL into a novel decarboxylase. nih.gov Further studies with D-tryptophan showed that while it is a substrate for NosL, the enzyme exhibits relaxed regiocontrol over the subsequent reaction steps. acs.org
Structural Biology Techniques (e.g., X-ray Crystallography of Enzymes)
Structural biology provides atomic-level insights into the function of the biosynthetic enzymes responsible for modifying the this compound peptide. X-ray crystallography, in particular, has been pivotal in revealing the molecular architecture and catalytic mechanisms of key enzymes within the pathway.
A significant breakthrough in understanding the formation of the unique 3-methyl-2-indolic acid moiety of nosiheptide came from the high-resolution crystal structure of NosL. nih.gov NosL is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the conversion of L-tryptophan. The crystal structure of Streptomyces actuosus NosL, resolved at 1.8 Å in complex with its tryptophan substrate, provided unexpected insights into its catalytic mechanism. nih.gov The structure revealed that the tryptophan substrate is positioned in the active site such that the SAM-derived 5'-deoxyadenosyl radical is optimally poised to abstract a hydrogen atom from the substrate's amino group, rather than from the indole ring as previously hypothesized. nih.gov This finding led to the proposal of a tryptophanyl radical intermediate, fundamentally altering the understanding of the Cα-Cβ bond cleavage and rearrangement that occurs during the formation of 3-methyl-2-indolic acid. nih.gov
Table 1: Crystallographic Data for NosL
| Parameter | Value |
| PDB ID | Not specified in search results |
| Resolution | 1.8 Å |
| Enzyme | Tryptophan lyase (NosL) |
| Substrate | L-tryptophan |
| Key Finding | Evidence for a (·)NH tryptophanyl radical intermediate |
This interactive table summarizes the key crystallographic findings for the NosL enzyme.
While the structure of NosL has been elucidated, crystallographic data for other enzymes in the nosiheptide biosynthetic pathway, such as the dehydratases (NosE), cyclodehydratases (NosG), and the methyltransferase (NosN), remain a key area for future research. Such structures would provide a more complete picture of the entire enzymatic assembly line that modifies the this compound.
Bioinformatic and Genomic Mining Tools
The advent of high-throughput sequencing and sophisticated bioinformatic tools has revolutionized the study of natural product biosynthesis, including that of nosiheptide. These computational approaches enable the rapid identification of biosynthetic gene clusters and the prediction of enzyme function based on sequence homology.
Identification of Gene Clusters (e.g., ThioFinder)
The biosynthesis of nosiheptide is orchestrated by a suite of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). nih.gov The nos gene cluster from Streptomyces actuosus was identified and sequenced, revealing the genetic blueprint for nosiheptide production. nih.gov This cluster contains the gene for the precursor peptide, nosM, as well as genes encoding the various modifying enzymes. nih.govwikipedia.org
Bioinformatic tools like ThioFinder are specifically designed to identify thiopeptide BGCs within genomic data. These tools operate by searching for the hallmark genes of thiopeptide biosynthesis, such as those encoding the precursor peptide and conserved modifying enzymes like lantibiotic-type dehydratases and YcaO-like cyclases. The identification of the nos gene cluster was a critical first step in enabling the functional characterization of the individual biosynthetic enzymes. nih.gov
Sequence Analysis and Homology Modeling
Sequence analysis of the this compound peptide, NosM, and the enzymes within the nos cluster provides valuable clues about their function. NosM is a 50-amino-acid peptide composed of a 37-amino-acid N-terminal leader peptide and a 13-amino-acid C-terminal structural peptide (SCTTCECCCSCSS). wikipedia.org The leader peptide is crucial for guiding the structural peptide through the enzymatic machinery and is cleaved off during maturation. nih.gov Sequence alignments of NosM with other thiopeptide precursor peptides have revealed conserved motifs within the leader peptide that are essential for biosynthesis. nih.gov
Table 2: Sequence of the this compound Peptide (NosM)
| Region | Sequence | Length (amino acids) |
| Leader Peptide | MTDASERLRELSELEISALALDAELGALLDADDLAVS | 37 |
| Structural Peptide | SCTTCECCCSCSS | 13 |
This interactive table details the amino acid sequence of the NosM precursor peptide.
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein. nih.govnih.gov In the absence of crystal structures for many of the Nos enzymes, homology modeling can provide valuable structural hypotheses. For instance, homology models of the dehydratase NosE or the cyclase NosG could be built using the known structures of similar enzymes from other biosynthetic pathways. These models can then be used to guide site-directed mutagenesis experiments to probe the function of specific amino acid residues.
Chemical Approaches
In conjunction with biological and computational methods, chemical approaches provide powerful tools for investigating the biosynthesis of the this compound. These strategies involve feeding labeled precursors to the producing organism or synthesizing substrate mimics to probe the activity of isolated enzymes.
Chemical Feeding Experiments
Chemical feeding experiments using isotopically labeled precursors have been fundamental in elucidating the building blocks of nosiheptide. acs.org By cultivating Streptomyces actuosus in the presence of amino acids labeled with stable isotopes such as ¹³C and analyzing the resulting nosiheptide by NMR spectroscopy, researchers have confirmed the origins of the various moieties within the complex structure. acs.orgnih.gov
These studies have demonstrated that:
The thiazole rings are derived from cysteine. acs.org
The dehydroalanine (B155165) and pyridine core originate from serine. acs.org
The threonine and butyrine moieties are derived from threonine. acs.org
The hydroxyglutamate moiety comes from glutamate (B1630785). acs.org
The indolic acid side ring is formed from tryptophan through a novel intramolecular rearrangement. acs.org
Table 3: Summary of Isotope-Labeling Experiments in Nosiheptide Biosynthesis
| Labeled Precursor | Incorporated into | Method of Analysis |
| [¹³C]-Cysteine | Thiazole rings | ¹³C NMR Spectroscopy |
| [¹³C]-Serine | Dehydroalanine, Pyridine ring | ¹³C NMR Spectroscopy |
| [¹³C]-Threonine | Threonine, Butyrine moieties | ¹³C NMR Spectroscopy |
| [¹³C]-Glutamate | Hydroxyglutamate moiety | ¹³C NMR Spectroscopy |
| [¹³C,¹⁵N]-Tryptophan | Indolic acid moiety | ¹³C NMR Spectroscopy |
This interactive table summarizes the key findings from chemical feeding experiments.
Synthesis of Peptide Mimics for Enzyme Study
To study the activity of individual enzymes in the nosiheptide biosynthetic pathway in vitro, it is often necessary to synthesize substrate mimics. The full-length, post-translationally modified precursor peptide can be difficult to obtain in large quantities. Therefore, smaller, synthetic peptide mimics that represent a portion of the precursor can be invaluable tools.
For example, to investigate the function of NosN, the radical SAM methylase involved in the final steps of the indole side-ring formation, researchers have developed methods to produce thiopeptide mimics. nih.gov These synthetic substrates, which mimic the relevant portion of the modified this compound, allow for detailed enzymatic assays to be performed with purified NosN. This approach enables the study of the enzyme's substrate specificity, kinetics, and mechanism in a controlled environment, which would be challenging with the native, complex biosynthetic intermediates. nih.gov
Biosynthetic Engineering and Analog Generation from Nosiheptide Precursor
Rational Design of Precursor Peptide Mutants
The rational design of mutants of the nosiheptide (B1679978) precursor peptide, NosM, which consists of a 37-amino-acid leader peptide and a 13-amino-acid core peptide, is a key strategy for understanding and manipulating nosiheptide biosynthesis. asm.orgnih.gov This approach involves targeted mutations to probe the roles of specific amino acid residues in both the leader and core regions, thereby guiding the generation of novel analogs.
Mutagenesis studies of the NosM leader peptide have been conducted to identify elements crucial for the biosynthesis of nosiheptide. nih.gov These investigations have revealed that specific motifs and residues within the leader peptide are essential for recognition by the post-translational modification enzymes. For instance, a conserved LEIS box motif within the leader peptide is necessary for biosynthesis. nih.gov Additionally, the N-terminal 12 amino acids of the leader peptide have been shown to be indispensable, with single-site substitutions in this region leading to significant changes in nosiheptide production, ranging from a more than five-fold decrease to a two-fold increase. nih.govresearchgate.net
Systematic mutagenesis of the core peptide has also been undertaken to explore the substrate tolerance of the nosiheptide post-translational modification machinery. rsc.org This has involved the replacement of specific amino acid residues to assess whether the modified precursor can still be processed to generate a mature thiopeptide. These studies provide insights into which positions within the core peptide are amenable to modification for the creation of nosiheptide analogs. rsc.org
Strategies for Creating Nosiheptide Analogues
Several strategies have been developed to create nosiheptide analogues by manipulating the precursor peptide and its biosynthetic pathway. These approaches aim to introduce specific structural modifications to the nosiheptide scaffold, potentially leading to compounds with altered biological activity or improved physicochemical properties.
One successful strategy involves the site-directed mutagenesis of the core peptide of NosM. rsc.org For example, the third threonine residue (Thr3) in the core peptide has been identified as a mutable position. rsc.org Replacing Thr3 with other neutral amino acids resulted in the production of nosiheptide analogues that retained antibacterial activity. rsc.org This demonstrates the feasibility of engineering the core peptide to introduce new functionalities.
Another innovative approach is the creation of analogues with unique chemical moieties by reprogramming the biosynthesis. This has been demonstrated by the generation of a selenazole-containing nosiheptide analogue. nih.gov This was achieved by integrating genes for selenoprotein biosynthesis from Escherichia coli into the nosiheptide producer Streptomyces actuosus, leading to the specific replacement of a thiazole (B1198619) ring with a selenazole ring. nih.gov
Furthermore, mutational biosynthesis offers a route to novel analogues. By inactivating a gene in the biosynthetic pathway, such as nosL which is involved in the formation of the 3-methyl-2-indolic acid (MIA) moiety, and then feeding chemically synthesized analogues of the missing intermediate, new nosiheptide derivatives can be generated. rsc.org This strategy was used to produce 6'-fluoro-nosiheptide, which contains a fluorine atom on the indolic acid moiety. rsc.org
Reprogramming Biosynthetic Pathways for Novel Chemical Scaffolds
The reprogramming of biosynthetic pathways for ribosomally synthesized and post-translationally modified peptides (RiPPs) like nosiheptide is a promising avenue for the generation of novel chemical scaffolds. nih.govacs.org This involves the targeted manipulation of the precursor peptide and the associated modifying enzymes to alter the final structure of the natural product.
The leader peptide of the nosiheptide precursor, NosM, plays a critical role in guiding the post-translational modification machinery. asm.orgnih.gov Its sequence contains recognition elements that are essential for the binding of modifying enzymes. nih.gov By modifying these recognition sequences, it is possible to influence the biosynthetic process.
Studies have shown that the N-terminal region and specific conserved motifs, such as the LEIS box, within the NosM leader peptide are crucial for nosiheptide biosynthesis. nih.gov Alterations in these regions can significantly impact the production levels of nosiheptide, indicating their importance in enzyme recognition. nih.govresearchgate.net While the C-terminal motif of the leader peptide is not highly conserved, it has also been shown to have a significant effect on production. nih.gov The understanding of these leader peptide elements opens up possibilities for creating chimeric leader peptides to guide the biosynthesis of hybrid thiopeptide structures.
The core peptide of NosM is the substrate that is ultimately transformed into the mature nosiheptide. Altering the amino acid residues within the core peptide is a direct way to generate structural diversity in the final product. rsc.org However, the success of this approach is dependent on the tolerance of the post-translational modification enzymes to the introduced changes.
Research has demonstrated that not all positions in the core peptide are equally amenable to substitution. For example, attempts to replace the cysteine residues, which are precursors to the thiazole rings, with serine to generate oxazole-containing analogues were unsuccessful, as these mutations were not accepted by the tailoring enzymes. rsc.org In contrast, the third threonine residue (Thr3) was found to be more tolerant to substitution with neutral amino acids, leading to the successful generation of active nosiheptide analogues. rsc.org These findings highlight the limitations and opportunities for engineering the core peptide to produce novel scaffolds. rsc.org
The following table summarizes the effects of single-site mutations in the core peptide of NosM on the generation of nosiheptide analogues:
| Original Residue | Position | Substituted Residue | Analogue Production | Reference |
|---|---|---|---|---|
| Cys | 2 | Ser | Not Produced | rsc.org |
| Cys | 5 | Ser | Not Produced | rsc.org |
| Cys | 7 | Ser | Not Produced | rsc.org |
| Cys | 9 | Ser | Not Produced | rsc.org |
| Cys | 11 | Ser | Not Produced | rsc.org |
| Thr | 3 | Val | Produced | rsc.org |
| Thr | 3 | Ala | Produced | rsc.org |
| Thr | 3 | Leu | Produced | rsc.org |
| Thr | 3 | Asp | Not Produced | rsc.org |
| Thr | 3 | Lys | Not Produced | rsc.org |
Combinatorial Biosynthesis Approaches for Structural Diversity
Combinatorial biosynthesis represents a powerful strategy for generating structural diversity in RiPPs, including nosiheptide. rug.nl This approach leverages the modular nature of RiPP biosynthetic pathways, where the precursor peptide (leader and core) and the post-translational modification enzymes can be considered as distinct modules that can be mixed and matched to create novel compounds. rug.nl
For nosiheptide and other thiopeptides, combinatorial biosynthesis can be envisioned through several avenues. One approach is the creation of chimeric precursor peptides, where the leader peptide of NosM is fused to a different core peptide, or vice versa. oup.com This could potentially guide the nosiheptide modification machinery to act on a new substrate, leading to a hybrid thiopeptide. The success of such an approach relies on the recognition signals within the leader peptide being correctly interpreted by the modifying enzymes. oup.com
Another strategy involves the co-expression of tailoring enzymes from different RiPP pathways. For example, enzymes responsible for glycosylation from other pathways could be introduced into the nosiheptide producer to generate glycosylated nosiheptide analogues. nih.gov This has been demonstrated by the successful rhamnosylation of nosiheptide by a novel bacterial rhamnosyltransferase. nih.gov
These combinatorial approaches, coupled with precursor peptide mutagenesis, offer a vast potential for the creation of new-to-nature peptide scaffolds with diverse biological activities. rug.nl
Comparative Biosynthetic Analysis of Thiopeptide Precursors
Commonalities in Ribosomally Synthesized Precursor Peptides Across Thiopeptides
The biosynthesis of all thiopeptides begins with the ribosomal synthesis of a precursor peptide. researchgate.netmdpi.com These precursors universally consist of two distinct regions: an N-terminal "leader peptide" and a C-terminal "structural peptide" (also referred to as the core peptide). nih.gov
The leader peptide, which typically ranges from 30 to 50 amino acids, functions as a recognition sequence, guiding the biosynthetic enzymes to the structural peptide. nih.govnih.gov This leader sequence is essential for initiating the cascade of post-translational modifications but is proteolytically cleaved during the final stages of maturation to release the active antibiotic.
The structural peptide is the portion that undergoes extensive chemical modification to form the final complex structure of the mature thiopeptide. nih.gov A defining characteristic of these structural peptides is their high content of cysteine, serine, and threonine residues. nih.gov These specific amino acids serve as the substrates for the key enzymatic transformations—such as heterocyclization and dehydration—that form the hallmark chemical motifs of the thiopeptide class. wikipedia.org For instance, the nosiheptide (B1679978) precursor contains a 13-amino acid structural peptide (SCTTCECCCSCSS), while the thiostrepton (B1681307) precursor has a 17-amino acid structural peptide. wikipedia.orgnih.gov
| Thiopeptide | Precursor Peptide (Total AAs) | Leader Peptide (AAs) | Structural Peptide (AAs) | Reference |
|---|---|---|---|---|
| Nosiheptide | 50 | 37 | 13 | wikipedia.org |
| Thiostrepton | 58 | 41 | 17 | nih.gov |
| Siomycin (B576535) A | 61 | ~44 | 17 | nih.gov |
| Thiocillin I | 52 | 38 | 14 | nih.gov |
Conserved Post-Translational Modifications in Thiopeptide Biosynthesis
Following ribosomal synthesis of the precursor peptide, a series of conserved post-translational modifications (PTMs) constructs the characteristic thiopeptide macrocyclic core. nih.govnih.gov This shared strategy is a unifying feature across the entire class of antibiotics. nih.gov The key conserved modifications include:
Thiazole (B1198619) Formation: Cysteine residues within the structural peptide undergo enzyme-catalyzed cyclodehydration and subsequent oxidation to form thiazole rings, a signature feature of thiopeptides. wikipedia.orgvanderbilt.edu
Dehydration: Serine and threonine residues are dehydrated by LanB-like enzymes to generate dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netnih.gov These unsaturated amino acids are crucial for subsequent cyclization reactions.
[4+2] Cycloaddition: The central six-membered nitrogenous heterocycle (e.g., pyridine (B92270) or piperidine) is formed via a formal [4+2] cycloaddition reaction involving two dehydroalanine residues. vanderbilt.edunih.gov This key step establishes the primary macrocycle that defines the thiopeptide scaffold. nih.gov
Divergent Tailoring Mechanisms in Different Thiopeptide Series (e.g., Nosiheptide vs. Thiostrepton)
While the formation of the core scaffold follows a conserved pathway, the remarkable structural diversity among thiopeptides arises from divergent tailoring reactions that modify this common framework. nih.gov The biosynthesis of nosiheptide (an e-series thiopeptide) and thiostrepton (a b-series thiopeptide) provides a clear example of this divergence. nih.gov
A major point of divergence lies in the formation of the secondary macrocycle, or side ring system. In both nosiheptide and thiostrepton, this moiety originates from L-tryptophan but is synthesized via completely different enzymatic pathways. mdpi.com
Nosiheptide's Indolic Acid Moiety: Nosiheptide features a unique side ring built from 3-methyl-2-indolic acid (MIA). nih.gov The biosynthesis of MIA is catalyzed by NosL, a radical S-adenosylmethionine (SAM) enzyme that mediates a complex rearrangement of the tryptophan side chain. nih.govacs.org The resulting MIA is then activated by an adenylating enzyme (NosI) and loaded onto a discrete carrier protein (NosJ) for subsequent incorporation into the nosiheptide scaffold. nih.gov
Thiostrepton's Quinaldic Acid Moiety: In contrast, the quinaldic acid precursor in thiostrepton is also derived from tryptophan but through a pathway involving the methyltransferase TsrM/TsrT, which modifies the tryptophan precursor differently. researchgate.net This distinct enzymatic route leads to the formation of the quinaldic acid system instead of the indole-based ring seen in nosiheptide.
The final maturation steps at the C-terminus of the structural peptide also showcase significant enzymatic divergence. researchgate.net
Nosiheptide: The nosiheptide precursor peptide possesses an extended C-terminal serine residue that provides the nitrogen atom for the final terminal amide. researchgate.net A unique, cofactor-independent enzyme, NosA, performs a non-oxidative dealkylation of the C-terminal dehydroalanine tail, which is formed from the serine, to generate the mature amide. researchgate.net
Thiostrepton: The C-terminal amide in thiostrepton is formed through a different mechanism. This pathway utilizes an asparagine synthetase-like enzyme, TsrC, which incorporates an exogenous nitrogen atom to complete the amide functionality. researchgate.net
| Feature | Nosiheptide Biosynthesis | Thiostrepton Biosynthesis | Reference |
|---|---|---|---|
| Side Ring Precursor | 3-Methyl-2-Indolic Acid (from Trp) | Quinaldic Acid Precursor (from Trp) | mdpi.com |
| Key Side Ring Enzyme | NosL (Radical SAM Enzyme) | TsrM/TsrT (Methyltransferase) | researchgate.netnih.gov |
| C-Terminal Amide Formation | Internal N from C-terminal Ser; catalyzed by NosA (Dealkylase) | External N incorporation; catalyzed by TsrC (Asn Synthetase-like) | researchgate.net |
Evolutionary Implications of Thiopeptide Biosynthetic Pathways
The biosynthetic logic of thiopeptides suggests a modular evolutionary history. nih.gov The core biosynthetic machinery appears to be a hybrid, borrowing strategies from two other major RiPP classes: the linear azole-containing peptides (LAPs) for thiazole formation and the lanthipeptides for the dehydration of serine and threonine residues. vanderbilt.edunih.gov The recruitment of a unique [4+2] cycloaddition enzyme to this hybrid system was a key evolutionary innovation that defined the thiopeptide family. nih.gov
This "plug and play" nature of thiopeptide biosynthesis, where a conserved core-scaffold-forming machinery is combined with a diverse collection of ancillary tailoring enzymes (like methyltransferases, P450s, and radical SAM enzymes), represents a highly efficient strategy for generating chemical diversity. nih.gov This modularity allows for the production of a wide array of structurally distinct compounds, each with potentially unique biological activities, from a common set of ancestral genes. researchgate.netnih.gov The evolution of these pathways highlights how nature combines and adapts existing enzymatic tools to create novel and complex natural products.
Q & A
Q. How is the nosiheptide precursor identified and validated in biosynthesis studies?
Methodological Answer: The precursor is identified through genomic analysis of Streptomyces actuosus biosynthetic gene clusters (BGCs), focusing on the nos cluster. Heterologous expression of precursor peptides in E. coli or S. lividans is paired with mass spectrometry (LC-HRMS/MS) to confirm post-translational modifications (PTMs) such as thiazole rings and indole side chains . Validation involves comparing in vitro reconstitution assays with native peptide structures.
Q. What experimental designs are optimal for studying the enzymatic modification of the this compound?
Methodological Answer: Use a modular approach:
- Expression systems : Recombinant expression of radical SAM enzymes (e.g., NosN) in E. coli with His-tag purification (e.g., HisTrap HP columns) .
- In vitro assays : Anaerobic conditions for radical-mediated reactions (e.g., methylation, ester bond formation), supplemented with SAM, dithionite, and methyl donors .
- Analytical validation : HR-MS/MS and isotopic labeling to track methyl group incorporation .
Q. How do researchers address discrepancies in precursor peptide modification data across studies?
Methodological Answer: Cross-validate findings using:
- Orthogonal techniques : NMR for structural confirmation, X-ray crystallography for enzyme-substrate interactions.
- Controlled variables : Standardize reaction conditions (pH, temperature, cofactors) to minimize batch effects .
- Data triangulation : Compare results from heterologous expression, in vitro assays, and genetic knockout strains .
Q. What are the critical controls for ensuring precursor peptide stability during purification?
Methodological Answer:
- Protease inhibitors : Add PMSF or EDTA to lysis buffers to prevent degradation.
- Storage conditions : Lyophilize peptides at -80°C with desiccants to avoid hydrolysis.
- Purity checks : Use SDS-PAGE and MALDI-TOF to confirm integrity post-purification .
Q. Which bioinformatics tools are essential for predicting precursor peptide modification sites?
Methodological Answer:
- BGC mining : AntiSMASH for identifying nos clusters.
- Sequence alignment : Clustal Omega to compare precursor peptides across species.
- PTM prediction : NRPS/PKS predictors for thiazole/oxazole motifs .
Advanced Research Questions
Q. How can conflicting data on NosN’s dual role in C1 transfer and ester bond formation be resolved?
Methodological Answer:
- Mechanistic dissection : Use in vitro assays with isotopically labeled SAM (e.g., C-methyl-SAM) to track methyl group transfer vs. radical-mediated esterification.
- Site-directed mutagenesis : Target NosN’s active site residues (e.g., Cys/His motifs) to isolate functional domains .
- Kinetic analysis : Compare reaction rates for methylation and ester bond formation under varying substrate concentrations .
Q. What strategies optimize the heterologous expression of this compound peptides in non-native hosts?
Methodological Answer:
- Codon optimization : Redesign precursor genes for E. coli or S. lividans codon usage.
- Co-expression partners : Pair precursor peptides with chaperones (e.g., GroEL/ES) to prevent misfolding.
- Inducible systems : Use T7/lacZ promoters to control expression timing and reduce toxicity .
Q. How do competing oxidative pathways during nosiheptide maturation affect precursor modification fidelity?
Methodological Answer:
- Pathway inhibition : Use chemical inhibitors (e.g., TEMPO for radical quenching) to isolate specific oxidative steps.
- Time-resolved assays : Monitor intermediate accumulation via HPLC at defined reaction intervals.
- In silico modeling: Predict pathway dominance using enzyme kinetics software (e.g., COPASI) .
Q. What experimental frameworks validate the functional role of understudied PTMs in the this compound?
Methodological Answer:
- Genetic knockouts : Delete specific modification enzymes (e.g., thiopeptide cyclases) and compare bioactivity.
- Chemical rescue : Supplement knockout strains with synthetic PTM-mimetic peptides.
- Structural probes : Use hydrogen-deuterium exchange MS to map PTM-induced conformational changes .
Q. How can researchers mitigate challenges in detecting low-abundance precursor intermediates?
Methodological Answer:
- Enrichment techniques : Immunoprecipitation with anti-precursor antibodies or His-tag pull-downs.
- Sensitivity enhancements : NanoLC-MS with ion mobility separation for low-concentration samples.
- Metabolic labeling : Pulse-chase experiments with N-amino acids to trace precursor turnover .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
